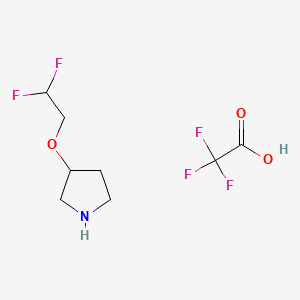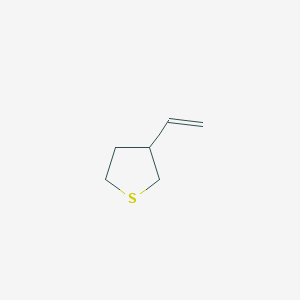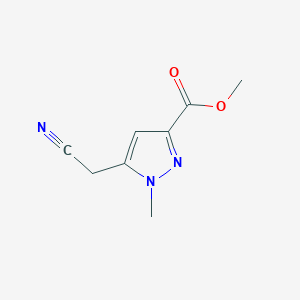
methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a cyanomethyl group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with cyanomethylating agents. One common method involves the condensation of 1-methyl-3-pyrazolecarboxylic acid with cyanomethyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyanomethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inactivation.
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylate
Comparison: Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its cyanomethyl group, which imparts distinct reactivity compared to its analogs. The presence of the nitrile group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its potential bioactivity sets it apart from other similar compounds, making it a valuable target for drug discovery and development.
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
methyl 5-(cyanomethyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-11-6(3-4-9)5-7(10-11)8(12)13-2/h5H,3H2,1-2H3 |
InChI-Schlüssel |
VKIYHJGOFQQNSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(=O)OC)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
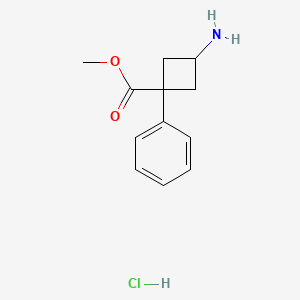
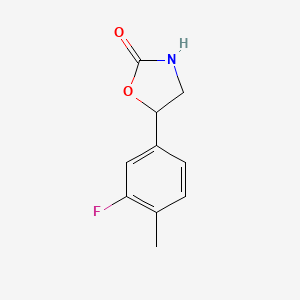
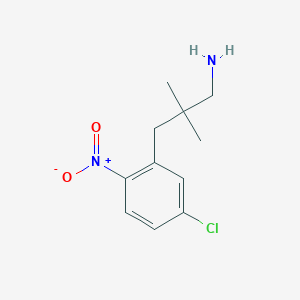
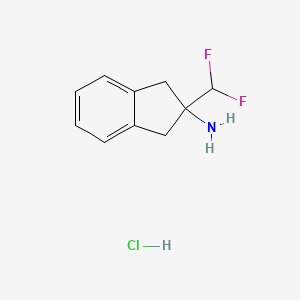
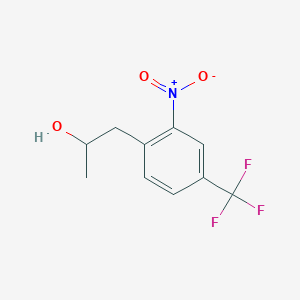
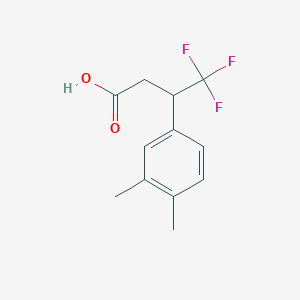
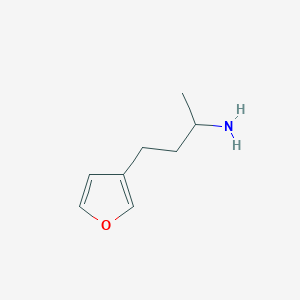
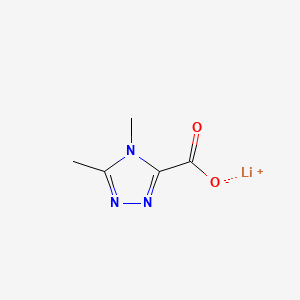
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
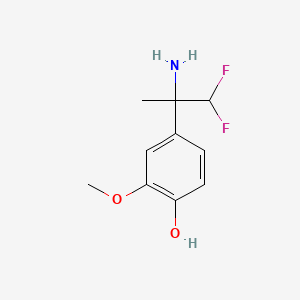
![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
